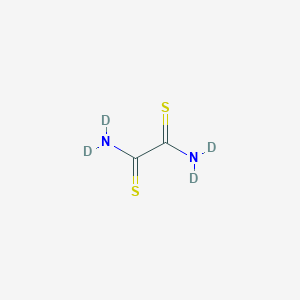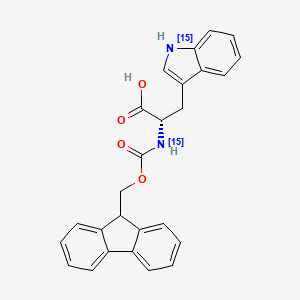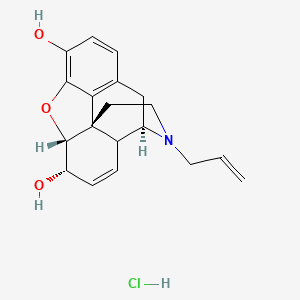
Styrene--13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Styrene–13C, also known as Ethenyl-1-13C benzene, is a compound where the carbon-13 isotope is incorporated into the styrene molecule. This isotopic labeling is particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy, due to the unique properties of carbon-13.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Styrene–13C can be synthesized through various methods. One common approach involves the use of carbon-13 labeled precursors in the synthesis of styrene. For instance, the reaction of carbon-13 labeled ethylene with benzene in the presence of a catalyst can yield styrene–13C. The reaction conditions typically involve high temperatures and pressures to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of styrene–13C often involves the use of specialized equipment to handle the isotopic labeling. The process may include the use of carbon-13 labeled ethylene or other precursors, along with catalysts and specific reaction conditions to ensure high yield and purity of the labeled styrene.
Analyse Chemischer Reaktionen
Types of Reactions
Styrene–13C undergoes various chemical reactions similar to regular styrene. These include:
Oxidation: Styrene–13C can be oxidized to form styrene oxide–13C.
Reduction: It can be reduced to form ethylbenzene–13C.
Substitution: Styrene–13C can undergo substitution reactions, such as halogenation, to form halogenated styrene–13C derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Styrene oxide–13C.
Reduction: Ethylbenzene–13C.
Substitution: Halogenated styrene–13C derivatives.
Wissenschaftliche Forschungsanwendungen
Styrene–13C is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of molecules.
Biology: Helps in tracing metabolic pathways and studying enzyme mechanisms.
Medicine: Used in the development of diagnostic tools and imaging techniques.
Industry: Employed in the production of polymers and copolymers for various applications.
Wirkmechanismus
The mechanism of action of styrene–13C primarily involves its use as a tracer in NMR spectroscopy. The carbon-13 isotope provides unique signals that can be detected and analyzed to study molecular structures, interactions, and dynamics. This isotopic labeling allows researchers to gain detailed insights into the behavior of molecules in various environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Styrene: The non-labeled version of styrene.
Ethylbenzene–13C: Another carbon-13 labeled compound used in similar applications.
Benzene–13C: Carbon-13 labeled benzene used in NMR studies.
Uniqueness
Styrene–13C is unique due to its specific isotopic labeling, which makes it particularly valuable in NMR spectroscopy. The incorporation of carbon-13 allows for detailed analysis of molecular structures and dynamics, providing insights that are not possible with non-labeled compounds.
Eigenschaften
CAS-Nummer |
31124-35-3 |
|---|---|
Molekularformel |
C8H8 |
Molekulargewicht |
105.14 g/mol |
IUPAC-Name |
(113C)ethenylbenzene |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i2+1 |
InChI-Schlüssel |
PPBRXRYQALVLMV-VQEHIDDOSA-N |
Isomerische SMILES |
C=[13CH]C1=CC=CC=C1 |
Kanonische SMILES |
C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B12059259.png)





![Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)
